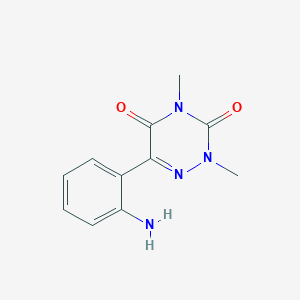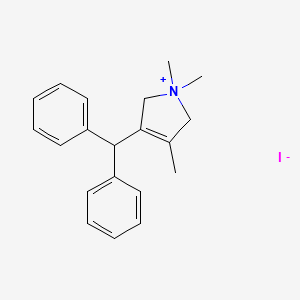![molecular formula C16H13N B14583289 (2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete CAS No. 61528-74-3](/img/structure/B14583289.png)
(2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete is a complex organic compound that belongs to the class of indenoazetes This compound is characterized by its unique structure, which includes a phenyl group attached to a dihydroindenoazete core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete typically involves a series of organic reactions. One common method involves the cyclization of a suitable precursor under specific conditions. For instance, the reaction may involve the use of a phenyl-substituted precursor, which undergoes cyclization in the presence of a catalyst to form the indenoazete ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl group or other substituents on the indenoazete core can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .
Scientific Research Applications
(2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
(2aR,7bS)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azete: This compound has a similar core structure but differs in the stereochemistry and substituents.
(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete: Another related compound with a naphthoazete core.
(2aR,7bR)-2-(4-methylphenyl)-3,7b-dihydro-2aH-indeno[1,2-b]azete: This compound has a methylphenyl group instead of a phenyl group.
Uniqueness
(2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete is unique due to its specific stereochemistry and the presence of a phenyl group, which may confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
61528-74-3 |
|---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete |
InChI |
InChI=1S/C16H13N/c1-2-6-11(7-3-1)15-14-10-12-8-4-5-9-13(12)16(14)17-15/h1-9,14,16H,10H2/t14-,16-/m0/s1 |
InChI Key |
JDUMTBYPMMITAP-HOCLYGCPSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C2C4=CC=CC=C4 |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline](/img/structure/B14583217.png)


![(7-Oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B14583232.png)





![1,1'-{[4-(Phenylethynyl)phenyl]methylene}dipiperidine](/img/structure/B14583252.png)




